5-amino-1-(2-((3-chloro-4-methoxyphenyl)amino)-2-oxoethyl)-N-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
5-Amino-1-{[(3-chloro-4-methoxyphenyl)carbamoyl]methyl}-N-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-{[(3-chloro-4-methoxyphenyl)carbamoyl]methyl}-N-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps:
Formation of the Triazole Ring:
Introduction of the Carbamoyl Group: This step involves the reaction of the triazole intermediate with 3-chloro-4-methoxyphenyl isocyanate under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Formation of aldehydes or acids.
Reduction: Formation of amines.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-amino-1-{[(3-chloro-4-methoxyphenyl)carbamoyl]methyl}-N-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with these targets, leading to modulation of their activity. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole Derivatives: Compounds with similar triazole rings but different substituents.
Carbamoyl-Substituted Compounds: Compounds with carbamoyl groups attached to different aromatic rings.
Uniqueness
The uniqueness of 5-amino-1-{[(3-chloro-4-methoxyphenyl)carbamoyl]methyl}-N-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide lies in its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C19H19ClN6O4 |
---|---|
Molecular Weight |
430.8 g/mol |
IUPAC Name |
5-amino-1-[2-(3-chloro-4-methoxyanilino)-2-oxoethyl]-N-(2-methoxyphenyl)triazole-4-carboxamide |
InChI |
InChI=1S/C19H19ClN6O4/c1-29-14-8-7-11(9-12(14)20)22-16(27)10-26-18(21)17(24-25-26)19(28)23-13-5-3-4-6-15(13)30-2/h3-9H,10,21H2,1-2H3,(H,22,27)(H,23,28) |
InChI Key |
GRHCUPGJITWUQV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CN2C(=C(N=N2)C(=O)NC3=CC=CC=C3OC)N)Cl |
Origin of Product |
United States |
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